molecular formula C14H18N6O3 B2749683 Tetrahydrofuran-3-yl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate CAS No. 2034311-14-1

Tetrahydrofuran-3-yl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate

Cat. No. B2749683
CAS RN: 2034311-14-1
M. Wt: 318.337
InChI Key: ZPMGRYURZZAXQP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrahydrofuran ring, a triazolo[4,3-b]pyridazine ring, and a carbamate group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic triazolo[4,3-b]pyridazine ring . The tetrahydrofuran ring could introduce some three-dimensionality to the molecule.


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitutions, and participate in click chemistry .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine ring have been found to exhibit anticancer activity . They can potentially be used in the development of new anticancer drugs.

Antimicrobial Activity

These compounds have also shown promising antimicrobial activity. For instance, some newly synthesized triazolo derivatives have been investigated for their in vitro antibacterial activity, showing interesting results against Staphylococcus aureus .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[4,3-b]pyridazine ring is associated with analgesic and anti-inflammatory activities . This suggests potential applications in the development of pain relief and anti-inflammatory drugs.

Antioxidant Activity

Compounds with this ring have demonstrated antioxidant activity . This could make them useful in the development of drugs for conditions related to oxidative stress.

Antiviral Activity

The 1,2,4-triazolo[4,3-b]pyridazine ring has been associated with antiviral activity . This suggests potential applications in the development of new antiviral drugs.

Enzyme Inhibitors

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.

Antitubercular Agents

Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine ring have been found to act as antitubercular agents . This suggests potential applications in the treatment of tuberculosis.

Energetic Materials

Compounds with a fused-triazole backbone, such as 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, have been used in the construction of very thermally stable energetic materials . This suggests potential applications in the development of safe and efficient explosives.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Triazoles and pyridazines are known to bind to a variety of enzymes and receptors .

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential uses in pharmaceuticals or other applications .

properties

IUPAC Name

oxolan-3-yl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c21-14(23-11-4-6-22-8-11)16-10-3-5-19(7-10)13-2-1-12-17-15-9-20(12)18-13/h1-2,9-11H,3-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMGRYURZZAXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)OC2CCOC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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